2,2'-イミノビス(N-(2,6-ジメチルフェニル)アセトアミド)

説明

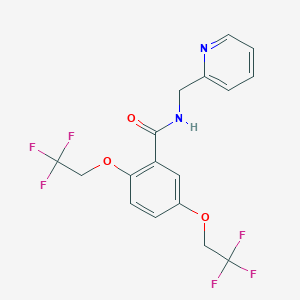

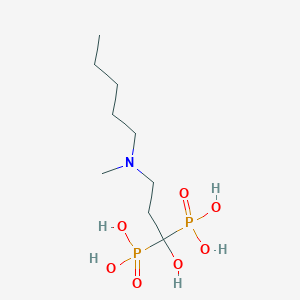

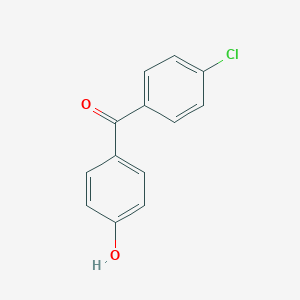

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) , also known by its chemical formula C20H25N3O2 , is a compound with an intriguing structure. It falls within the class of organic amides and exhibits interesting pharmacological properties. The compound’s systematic IUPAC name is N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide .

Synthesis Analysis

The synthesis of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves intricate steps. Researchers have explored various synthetic routes to obtain this compound. One common approach is the condensation reaction between 2,6-dimethylaniline and 2-chloroacetamide . The resulting product undergoes further purification and characterization .

Molecular Structure Analysis

The molecular structure of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) reveals a central acetamide group flanked by two 2,6-dimethylphenyl moieties. The nitrogen atoms in the amide groups play a crucial role in its biological activity. The compound’s three-dimensional arrangement influences its interactions with biological targets .

Chemical Reactions Analysis

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) can participate in various chemical reactions. These include hydrolysis, oxidation, and amidation reactions. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .

科学的研究の応用

合成と光物理的性質

この化合物は、シッフ塩基とその亜鉛錯体の合成に使用されてきました . 生成物の生成はIRスペクトルを用いて確認されました。 これらの錯体はすべて青色領域でフォトルミネセンスを示しました .

製薬業界

“リドカイン不純物E”は製薬業界で不純物標準として使用されています . 無色またはわずかに黄色の液体で、水とさまざまな有機溶媒に可溶です .

非ステロイド系抗炎症薬

“N-(2,6-ジメチルフェニル)クロロアセトアミド”は非ステロイド系抗炎症薬です . それは、電子捕獲検出器を用いたガスクロマトグラフィーによる血漿中のトカインイドのエナンチオマーの同時定量に使用されました .

リドカイン塩酸塩合成における不純物

“2,2'-イミノビス(N-(2,6-ジメチルフェニル)アセトアミド)”は、リドカイン塩酸塩の合成における不純物です 、麻酔局所薬および抗不整脈薬IB類薬 .

分析方法開発

“リドカインEP不純物E”は、分析方法開発、方法バリデーション(AMV)、短縮新薬承認申請(ANDA)の品質管理(QC)アプリケーション、またはリドカインの商業生産中に使用できます .

安定性指示HPLC法

EVAマトリックス、血漿、腹腔液、関節内液(IAF)からリドカインを推定するための、HPLCによるリドカインの効率的で費用対効果の高い定量手順が開発されました

作用機序

Target of Action

As an impurity in the synthesis of lidocaine hydrochloride , it may share similar targets with Lidocaine, which primarily acts on voltage-gated sodium channels in the neuronal cell membrane.

Mode of Action

If it acts similarly to Lidocaine, it would bind to the intracellular portion of sodium channels and block the influx of sodium ions. This prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation .

Result of Action

If it behaves like Lidocaine, it would cause a temporary blockage of nerve signal conduction, leading to a loss of sensation in the area where it is applied .

特性

IUPAC Name |

2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJGNLKESQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745798-07-6 | |

| Record name | 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)